molecular formula C6H8N2O2 B6259157 5-amino-6-methoxypyridin-2-ol CAS No. 1094935-67-7

5-amino-6-methoxypyridin-2-ol

Cat. No. B6259157
CAS RN: 1094935-67-7
M. Wt: 140.1
InChI Key:
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Description

5-Amino-6-methoxypyridin-2-ol (5-AMPO) is an important organic compound found in many biological processes. It is a member of the pyridin-2-ol family, and its use in scientific research has grown in recent years. In

Scientific Research Applications

5-amino-6-methoxypyridin-2-ol has a wide range of applications in scientific research. It is used in the production of various drugs and pharmaceuticals, as well as in the synthesis of other organic compounds. It is also used in the synthesis of pyridoxal 5'-phosphate, an important coenzyme in the body. In addition, 5-amino-6-methoxypyridin-2-ol has been used in the synthesis of a variety of other compounds, such as pyridoxal and pyridoxamine.

Mechanism of Action

5-amino-6-methoxypyridin-2-ol is an important intermediate in the synthesis of many organic compounds. It is an intermediate in the synthesis of various drugs and pharmaceuticals, as well as in the synthesis of pyridoxal 5'-phosphate. The mechanism of action of 5-amino-6-methoxypyridin-2-ol is not yet fully understood, but it is believed to involve the formation of a covalent bond between the nitrogen atom of the pyridin-2-ol ring and the oxygen atom of the substrate. This covalent bond is then broken, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-amino-6-methoxypyridin-2-ol are not yet fully understood. However, it is believed to be involved in the regulation of various metabolic pathways, including those involved in the synthesis of other organic compounds and in the synthesis of pyridoxal 5'-phosphate. In addition, 5-amino-6-methoxypyridin-2-ol has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-6-methoxypyridin-2-ol in lab experiments include its relatively low cost, its availability in large quantities, and its ability to be used in a wide range of reactions. However, there are some limitations to using 5-amino-6-methoxypyridin-2-ol in lab experiments. For example, it is not suitable for use in reactions involving strong acids or bases, as it can be easily hydrolyzed. In addition, 5-amino-6-methoxypyridin-2-ol is not very stable in the presence of light and oxygen, so it should be stored in a dark, airtight container.

Future Directions

There are many potential future directions for the use of 5-amino-6-methoxypyridin-2-ol in scientific research. One potential direction is the development of new drugs and pharmaceuticals using 5-amino-6-methoxypyridin-2-ol as a precursor. Another potential direction is the use of 5-amino-6-methoxypyridin-2-ol in the synthesis of other organic compounds, such as pyridoxal and pyridoxamine. In addition, further research is needed to better understand the biochemical and physiological effects of 5-amino-6-methoxypyridin-2-ol and its potential applications in the prevention and treatment of diseases. Finally, research into the mechanism of action of 5-amino-6-methoxypyridin-2-ol could lead to the development of new and more efficient synthetic methods.

Synthesis Methods

5-amino-6-methoxypyridin-2-ol can be synthesized by several methods. The most common and cost-effective method is the reaction of 5-amino-6-chloropyridin-2-ol (5-ACPO) with an appropriate base such as sodium hydroxide. This reaction results in the formation of 5-amino-6-methoxypyridin-2-ol and sodium chloride as a by-product. Other methods, such as the reaction of 5-ACPO with a sodium salt such as sodium acetate or sodium bicarbonate, can also be used to synthesize 5-amino-6-methoxypyridin-2-ol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-6-methoxypyridin-2-ol involves the conversion of 2,6-dimethoxypyridine to the desired product through a series of reactions.", "Starting Materials": [ "2,6-dimethoxypyridine", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Ammonium chloride", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2,6-dimethoxypyridine to 2,6-dimethoxypyridine-N-oxide using hydroxylamine hydrochloride and sodium hydroxide in ethanol.", "Step 2: Conversion of 2,6-dimethoxypyridine-N-oxide to 5-nitro-6-methoxypyridin-2-ol using sodium nitrite and sulfuric acid in water.", "Step 3: Reduction of 5-nitro-6-methoxypyridin-2-ol to 5-amino-6-methoxypyridin-2-ol using sodium sulfide and ammonium chloride in water.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and isolation of the product through filtration and drying." ] }

CAS RN

1094935-67-7

Product Name

5-amino-6-methoxypyridin-2-ol

Molecular Formula

C6H8N2O2

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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